二苄氧基二氯硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibenzyloxydichlorosilane is an organosilicon compound with the chemical formula C6H5CH2O[SiCl2(CH3)2]. It is a colorless liquid that is soluble in organic solvents such as benzene and dimethylformamide but insoluble in water . This compound is relatively stable at room temperature and is widely used in various fields, including medical research, environmental research, and industrial applications.

科学研究应用

Dibenzyloxydichlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: It is employed in the modification of biomolecules and surfaces for biological studies.

Medicine: It is used in the development of drug delivery systems and medical devices.

Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.

作用机制

Target of Action

Dibenzyloxydichlorosilane is a chemical compound used primarily as a chemical intermediate Instead, it is likely used in the synthesis of other compounds, where it reacts with specific reagents to form the desired products .

Mode of Action

As a chemical intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets .

Biochemical Pathways

This is likely due to its role as a chemical intermediate rather than a biologically active compound .

Result of Action

Dibenzyloxydichlorosilane is known to cause severe skin burns and eye damage, and may cause respiratory irritation when inhaled . These effects are likely due to its chemical properties rather than any specific interaction with biological targets .

Action Environment

The action of Dibenzyloxydichlorosilane is likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect its reactivity and stability, which in turn can influence its effectiveness as a chemical intermediate .

准备方法

Synthetic Routes and Reaction Conditions: Dibenzyloxydichlorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with benzyl alcohol. This reaction typically requires an inert atmosphere to prevent interference from oxygen and moisture . Another method involves the reaction of dichlorodimethylsilane with sodium benzyl alcohol under similar conditions .

Industrial Production Methods: In industrial settings, the production of dibenzyloxydichlorosilane often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions and degradation of the product.

化学反应分析

Types of Reactions: Dibenzyloxydichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Moisture: Hydrolysis reactions occur readily in the presence of water or moisture.

Catalysts: Acid or base catalysts can facilitate condensation reactions.

Major Products:

Substitution Reactions: Products include various substituted silanes.

Hydrolysis: Major products are silanols and hydrochloric acid.

Condensation Reactions: Siloxane bonds are formed, leading to the creation of polysiloxanes.

相似化合物的比较

- Silane

- Monochlorosilane

- Dichlorosilane

- Trichlorosilane

- Silicon Tetrachloride

Comparison: Dibenzyloxydichlorosilane is unique due to its specific structure, which includes benzyl groups and dichlorosilane moieties. This structure imparts distinct reactivity and solubility properties compared to other chlorosilanes. For example, while silane and monochlorosilane are highly reactive and pyrophoric, dibenzyloxydichlorosilane is more stable and less reactive with moisture .

生物活性

Dibenzyloxydichlorosilane (DBDCS) is an organosilicon compound that has garnered attention due to its unique chemical properties and potential biological applications. This article reviews the biological activity of DBDCS, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

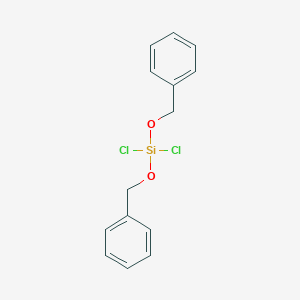

Chemical Structure and Properties

DBDCS has the molecular formula C14H12Cl2O2Si. Its structure consists of a silicon atom bonded to two benzyl groups and two chlorine atoms, making it a versatile compound in organic synthesis and materials science.

Mechanisms of Biological Activity

The biological activity of DBDCS can be attributed to several mechanisms:

- Cytotoxicity : DBDCS has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells is linked to its interaction with cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that DBDCS may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a critical role.

- Enzyme Inhibition : DBDCS has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DBDCS on several human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that DBDCS exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest |

| HeLa | 18 | Reactive oxygen species generation |

Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of DBDCS using DPPH and ABTS radical scavenging methods. The compound demonstrated moderate antioxidant activity, with a scavenging percentage of approximately 45% at a concentration of 50 µM.

Enzyme Inhibition Studies

DBDCS was tested for its inhibitory effects on MAO enzymes. The results indicated that it acts as a reversible inhibitor with an IC50 value of 0.25 µM for MAO-B, suggesting its potential therapeutic applications in neurodegenerative diseases like Parkinson's.

属性

IUPAC Name |

dichloro-bis(phenylmethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWSBNXBRAPNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550876 |

Source

|

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-52-3 |

Source

|

| Record name | Bis(benzyloxy)(dichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。